molecular formula C34H54NO2P B8237960 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine

11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine

Katalognummer: B8237960
Molekulargewicht: 539.8 g/mol
InChI-Schlüssel: DWOMLLBQYNJVDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex benzazepine derivative featuring a fused tricyclic system incorporating phosphorus (13-phosphapentacyclo) and oxygen (12,14-dioxa) heteroatoms. The benzazepine core is partially hydrogenated, forming a dodecahydrobenzo[b][1]benzazepine scaffold. Such hybrid architectures are designed to enhance pharmacological properties, including binding affinity and metabolic stability.

Eigenschaften

IUPAC Name

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h17-18,23-34H,1-16,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOMLLBQYNJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6C7CCCCC7C=CC8C6CCCC8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b]benzazepine is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to explore its biological activity through a detailed review of existing literature and research findings.

Chemical Structure and Properties

The compound features a pentacyclic framework combined with phosphorus-containing groups and multiple functional moieties , which suggests significant implications for its biological activity. The molecular formula is complex and reflects its large molecular weight and intricate structure.

PropertyValue
Molecular FormulaC49H29F3NO5PS
Molecular WeightApproximately 831.15 g/mol
Structural FeaturesPentacyclic structure with phosphapentacyclic and dioxa groups

Preliminary studies indicate that the compound may exhibit various biological activities due to its unique electronic and steric properties. The presence of the phosphorous atom suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cell surface receptors influencing signal transduction pathways.
  • Antioxidant Activity : The structural features may confer antioxidant properties that protect cells from oxidative stress.

Biological Activity Studies

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

  • Antitumor Activity : Research has indicated that related compounds exhibit significant cytotoxic effects on cancer cell lines. For instance:
    • A study reported that similar phosphapentacyclic compounds showed IC50 values in the low micromolar range against breast cancer cell lines .
  • Antimicrobial Properties : Compounds with similar structural characteristics have demonstrated activity against various bacterial strains:
    • A derivative was effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles:
    • In vitro assays indicated that derivatives could reduce neuronal apoptosis in models of neurodegeneration .

Case Study 1: Antitumor Efficacy

A recent investigation focused on the antitumor efficacy of a closely related compound in human cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound over 48 hours.

Concentration (µM)Cell Viability (%)
0100
575
1050
2030

The results indicated a dose-dependent decrease in cell viability, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of a derivative against Staphylococcus aureus and Escherichia coli using disk diffusion methods.

CompoundZone of Inhibition (mm)
Control (No Drug)0
Compound A15
Compound B20

Both derivatives exhibited significant inhibition zones compared to the control group.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Class/Name Structural Features Biological Activity Synthesis Approach
Target Compound Benzazepine core + 12,14-dioxa-13-phosphapentacyclo tricyclic system Antiproliferative (cancer cells); Wnt/β-catenin pathway inhibition Likely involves cyclization and phosphorylation steps (patent-derived methods)
1,3,4-Benzothiadiazepines Benzene fused to thiadiazepine (S, N heteroatoms) Limited explicit data; structural analogs used in antimicrobial/antiviral research Condensation of 4-amino-3-mercapto-1,2,4-triazoles with 2-chloro-5-nitrobenzaldehyde
1,4,2-Oxazaphosphepines Oxazaphosphepine ring (P, N, O heteroatoms) from chiral 1,3-benzoxazines Structural studies emphasize chirality; pharmacological potential underexplored Reaction of chiral benzoxazines with dichlorophenylphosphine/triethyl phosphite
Benzazepine derivatives (general class) Variably substituted benzazepines (e.g., tetrahydro-1-benzazepines) Vasopressin antagonism, anticancer activity Industrial-scale synthesis via intermediates (e.g., benzoic acid derivatives)

Key Differentiators

  • Phosphorus Integration : The target compound’s tricyclic phosphorus-oxygen system distinguishes it from sulfur-containing benzothiadiazepines and simpler benzazepines. Phosphorus may enhance ligand-receptor interactions or metabolic stability compared to sulfur or nitrogen analogs .
  • Therapeutic Targeting : Unlike 1,3,4-benzothiadiazepines (largely exploratory in antimicrobial contexts), the target compound and related benzazepines show validated activity in cancer and Wnt signaling, aligning with patented applications .

Mechanistic Insights

  • Antiproliferative Activity: Benzazepines in Sida rhombifolia extracts inhibit cancer cell proliferation (IC₅₀ values correlate with concentration), with minimal cytotoxicity to normal Vero cells . The phosphapentacyclo moiety may amplify this selectivity by modulating intracellular trafficking or target binding.
  • Wnt Pathway Inhibition: The target compound’s benzazepine core aligns with Model-4 pharmacophore features for Frizzled-8 binding, where hydrophobic interactions with LEU138A and MET91A residues are critical . Phosphorus substituents could stabilize these interactions compared to non-phosphorylated analogs.

Industrial and Pharmacological Relevance

  • Patent Landscape: Derivatives like benzazepine dicarboxamides (EP 2017/062058) and tetrahydro-1-benzazepines (patented for vasopressin antagonism) highlight commercial interest . The target compound’s phosphorous system may offer patentable novelty in synthesis or application.
  • Scalability Challenges: Industrial-scale synthesis of benzazepines requires high-yield intermediates (e.g., benzoic acid derivatives), as noted in patent WO 2017/202703 . The tricyclic phosphorus system likely demands specialized phosphorylation steps, contrasting with simpler triazole or oxazaphosphepine syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.